![molecular formula C6H3NO2S B13134850 4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
4H-thieno[3,2-b]pyrrole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 g/mol It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-b]pyrrole derivative with an oxidizing agent to form the dione structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium pivalate (PIVOK) and palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thieno[3,2-b]pyrrole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4H-thieno[3,2-b]pyrrole-5,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of the device . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
4H-thieno[3,2-b]pyrrole-5,6-dione can be compared with other similar compounds such as thieno[3,4-c]pyrrole-4,6-dione and thieno[3,2-b]pyrrole-5-carbohydrazides . These compounds share a similar core structure but differ in their functional groups and electronic properties. The unique electronic configuration of this compound makes it particularly suitable for applications in organic electronics and photovoltaics .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and electronic properties make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propiedades
Fórmula molecular |
C6H3NO2S |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
4H-thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C6H3NO2S/c8-4-5-3(1-2-10-5)7-6(4)9/h1-2H,(H,7,8,9) |
Clave InChI |
HHUNESCYNLWDSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
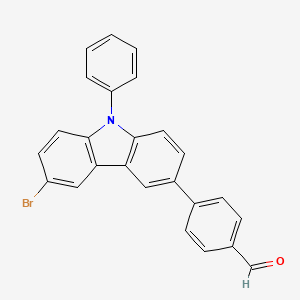
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)

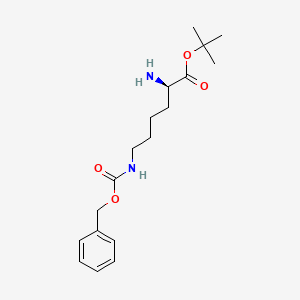
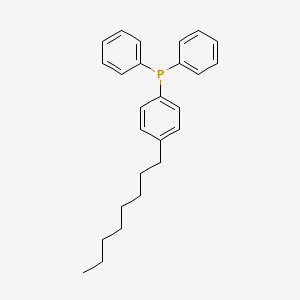
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
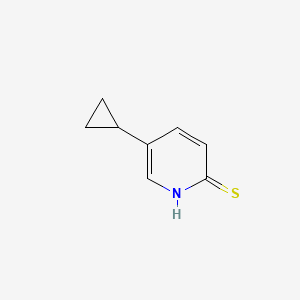
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
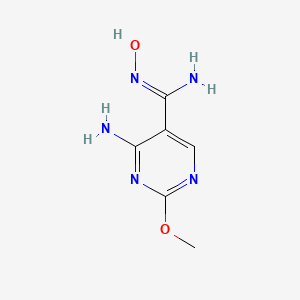

![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
